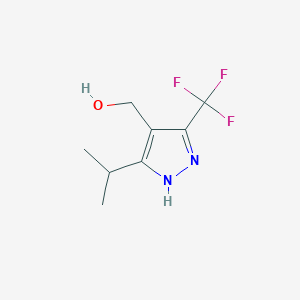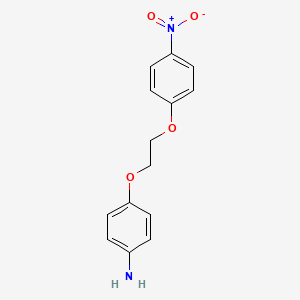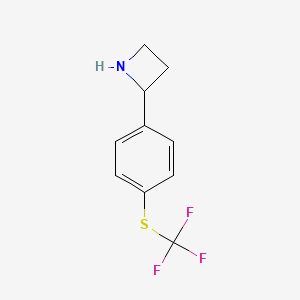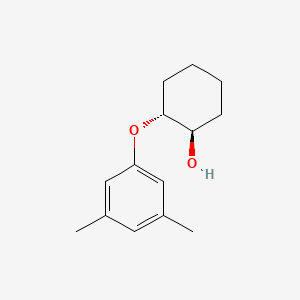![molecular formula C12H16N4O B13350715 (1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine](/img/structure/B13350715.png)
(1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine: is a complex organic compound that features a unique structure combining an oxazole ring fused with a pyridine ring, attached to a piperidine ring with a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole-pyridine core, followed by the introduction of the piperidine ring and finally the methanamine group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the necessary quality standards for commercial applications.
化学反応の分析
Types of Reactions
(1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new medications targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which (1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine hydrochloride)
- (1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid)
Uniqueness
Compared to similar compounds, (1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine stands out due to its specific combination of functional groups and ring structures
特性
分子式 |
C12H16N4O |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
[1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C12H16N4O/c13-7-9-3-2-6-16(8-9)12-15-11-10(17-12)4-1-5-14-11/h1,4-5,9H,2-3,6-8,13H2 |
InChIキー |
HTPJMLAFRPQOSJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC=N3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)




![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)





